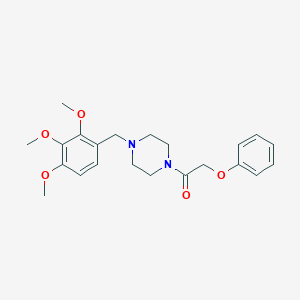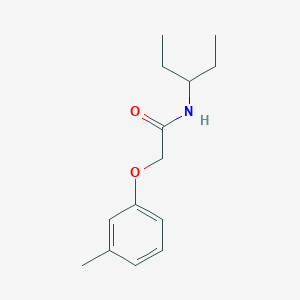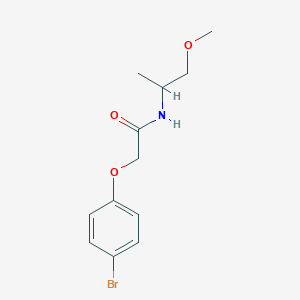![molecular formula C25H26N2O4 B247880 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247880.png)
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features both phenoxy and naphthyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps. One common method involves the reaction of 3-methylphenol with 1,2-dichloroethane in the presence of potassium hydroxide (KOH) and polyethylene glycol (PEG) as a phase transfer catalyst . The reaction is carried out at elevated temperatures (95-100°C) to form the intermediate 1-(3-methylphenoxy)-2-chloroethane. This intermediate is then reacted with 2-naphthyloxyacetic acid and piperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of phase transfer catalysts and optimized reaction conditions helps in achieving high yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and naphthyloxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy and naphthyloxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((3-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE
- 2-MEO-4-(2-((2-NAPHTHYLOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
Uniqueness
2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C25H26N2O4/c1-19-5-4-8-22(15-19)30-17-24(28)26-11-13-27(14-12-26)25(29)18-31-23-10-9-20-6-2-3-7-21(20)16-23/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
WEIFFEVDSFJOKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)


![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247804.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B247808.png)
![1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247809.png)
![1-(3-Methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247810.png)
![1-(3-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247811.png)
![2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247812.png)


![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247816.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247818.png)
![2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247820.png)
